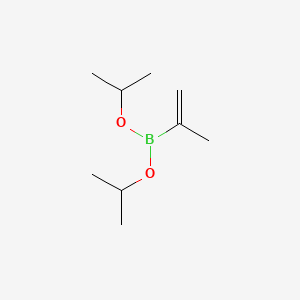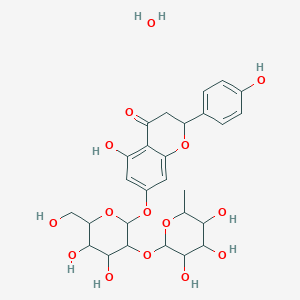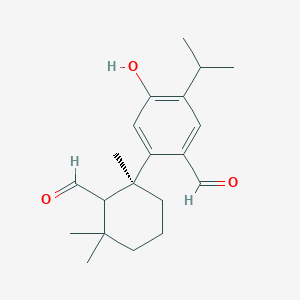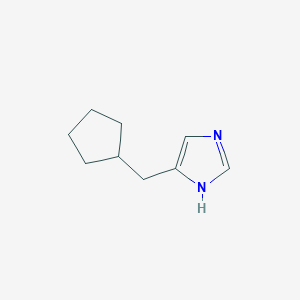![molecular formula C8H7N3O B12434730 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone typically involves several steps:
Cyclization: This method involves the formation of the pyrrolopyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the formation of the pyrrolopyrazine ring by annulating a preformed pyrrole ring with a pyrazine ring.
Cycloaddition: This method involves the addition of a pyrazine ring to a pyrrole ring through cycloaddition reactions.
Direct C-H Arylation: This method involves the direct arylation of a pyrrole ring with a pyrazine ring.
Analyse Chemischer Reaktionen
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Cyclization: The compound can undergo cyclization reactions to form cyclic derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for cyclization reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, the compound has been shown to inhibit kinase activity, which is involved in various cellular processes such as cell growth, proliferation, and survival . The compound’s effects on these pathways contribute to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone can be compared with other similar compounds, such as:
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-(5H-pyrrolo[2,3-b]pyrazin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-4-7-8(11-6)10-3-2-9-7/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
OKGMJBISTTVUAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=NC=CN=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


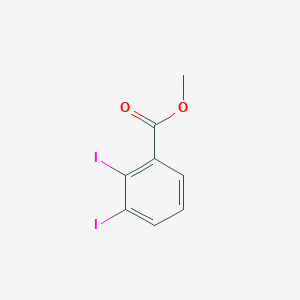

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
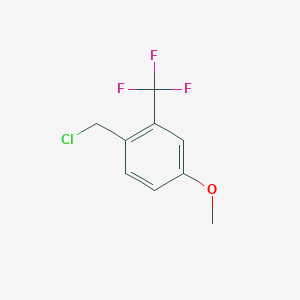
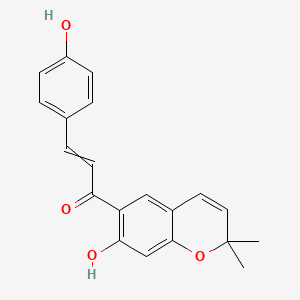
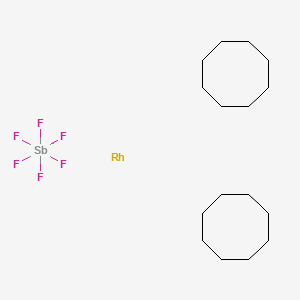
![6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434669.png)
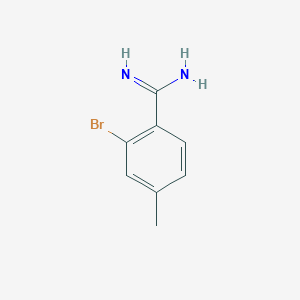
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
